molecular formula C8H9F3N2O2 B3043237 3-Isocyanato-1-(trifluoroacetyl)piperidine CAS No. 808764-41-2

3-Isocyanato-1-(trifluoroacetyl)piperidine

Cat. No.: B3043237
CAS No.: 808764-41-2
M. Wt: 222.16 g/mol
InChI Key: GWKIESDMPBYSIK-UHFFFAOYSA-N
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Description

3-Isocyanato-1-(trifluoroacetyl)piperidine is a chemical compound characterized by the presence of an isocyanate group and a trifluoroacetyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-1-(trifluoroacetyl)piperidine typically involves the reaction of 1-(trifluoroacetyl)piperidine with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane and the presence of a base to neutralize any acidic by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1-(trifluoroacetyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

    Polymerization Reactions: The isocyanate group can react with itself or other isocyanates to form polyurethanes or polyureas.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective formation of the desired products.

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and various adducts depending on the specific reagents used.

Scientific Research Applications

3-Isocyanato-1-(trifluoroacetyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Isocyanato-1-(trifluoroacetyl)piperidine involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify other molecules, such as proteins and polymers, by forming stable urea or carbamate linkages. The trifluoroacetyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isocyanato-3-(trifluoroacetyl)piperidine
  • 3-Isocyanato-1-(fluoroacetyl)piperidine
  • 3-Isocyanato-1-(acetyl)piperidine

Uniqueness

3-Isocyanato-1-(trifluoroacetyl)piperidine is unique due to the presence of both the isocyanate and trifluoroacetyl groups, which impart distinct chemical properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high thermal stability and chemical resistance. Additionally, the isocyanate group provides versatility in chemical reactions, allowing the compound to be used in a wide range of synthetic and industrial processes.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-2-6(4-13)12-5-14/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIESDMPBYSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001338
Record name 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80591-41-9, 808764-41-2
Record name 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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